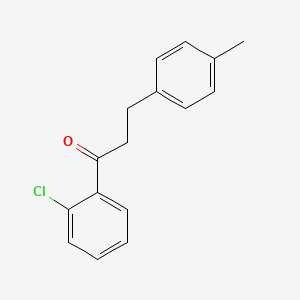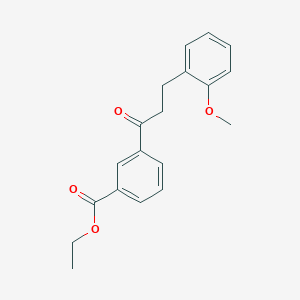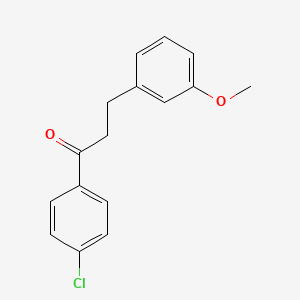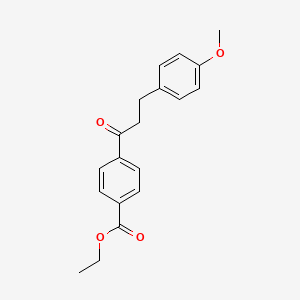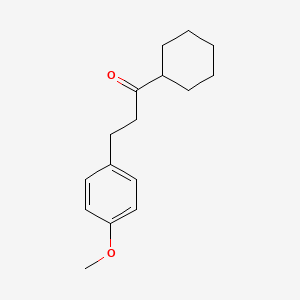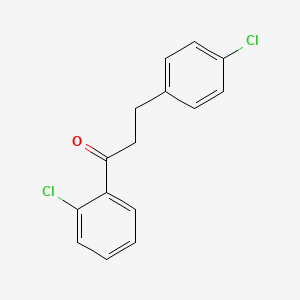
2'-Chloro-3-(4-chlorophenyl)propiophenone
Übersicht
Beschreibung
2-Chloro-3-(4-chlorophenyl)propiophenone, also known as 2-chloro-3-chlorophenyl propiophenone, is an important organic compound used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C10H9Cl2O, and it is a white, crystalline solid. It has a melting point of 75-77 degrees Celsius and a boiling point of 250-252 degrees Celsius. 2-Chloro-3-(4-chlorophenyl)propiophenone is a versatile compound that can be used in a variety of laboratory experiments, and it has many advantages and limitations. In
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Analysis
Studies have shown the potential use of 2'-Chloro-3-(4-chlorophenyl)propiophenone and related compounds in electrochemical sensors and analysis. The electrochemical behavior of chlorinated phenols, including those structurally related to this compound, has been investigated on composite electrodes, showing potential applications in the analysis of mixtures of chlorinated phenols due to differences in voltammetric responses based on the number and position of chloro substituents on the aromatic ring (Pigani et al., 2007).
Environmental Monitoring and Remediation
Compounds structurally similar to this compound have been used in environmental monitoring and remediation. The determination of priority phenolic compounds in water and industrial effluents has been facilitated by liquid-solid extraction methods, highlighting the importance of such compounds in environmental analysis (Castillo et al., 1997). Furthermore, the oxidative transformation of chlorophene by manganese oxides, which shares structural similarities with this compound, suggests potential pathways for the environmental degradation of such compounds (Zhang & Huang, 2003).
Synthesis and Chemical Properties
The synthesis and chemical properties of chalcones, like the title compound (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, have been extensively studied, providing insights into the structural and electronic configurations of such compounds. The crystal packing and stability of these compounds are influenced by weak intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in various fields (Jasinski et al., 2009).
Advanced Oxidation Processes
Research on the electro-oxidation of phenolic compounds using advanced oxidation methods, such as ozone formation at PbO2 anodes, provides a basis for understanding the degradation pathways of complex organic compounds, including those related to this compound. These studies are essential for the development of efficient water treatment technologies and understanding the environmental fate of chlorinated organic pollutants (Amadelli et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNICVRKMVDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644485 | |
| Record name | 1-(2-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-21-1 | |
| Record name | 1-(2-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




